molecular formula C20H21N3O4 B14776806 Pomalidomide-C5-alkyne

Pomalidomide-C5-alkyne

Cat. No.: B14776806
M. Wt: 367.4 g/mol
InChI Key: SJUDPDBPVXJFFY-UHFFFAOYSA-N
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Description

Pomalidomide-C5-alkyne is a cereblon (CRBN)-directed E3 ligase ligand, functionalized with a linker and an alkyne group for use as a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This conjugate is designed for "click chemistry" applications, allowing researchers to conveniently conjugate the pomalidomide moiety to a target protein ligand via a straightforward reaction with an azide group. Pomalidomide is a potent immunomodulatory drug (IMiD) that binds to CRBN, a component of the CRL4 CRBN E3 ubiquitin ligase complex. When incorporated into a PROTAC, it serves to recruit the ligase complex to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. A significant advantage of modifications at the C5 position on the pomalidomide phthalimide ring, as in this compound, is the potential to reduce off-target degradation. Research indicates that such C5 substitutions can diminish the undesirable degradation of certain zinc-finger (ZF) proteins, a common off-target effect associated with pomalidomide-based PROTACs, thereby enhancing the specificity and therapeutic applicability of the resulting degraders. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(hept-6-ynylamino)isoindole-1,3-dione

InChI

InChI=1S/C20H21N3O4/c1-2-3-4-5-6-12-21-14-9-7-8-13-17(14)20(27)23(19(13)26)15-10-11-16(24)22-18(15)25/h1,7-9,15,21H,3-6,10-12H2,(H,22,24,25)

InChI Key

SJUDPDBPVXJFFY-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Rational Design and Chemical Synthesis of Pomalidomide C5 Alkyne Analogs

Structural Basis for Pomalidomide (B1683931) Modifications in PROTAC Development

The design of pomalidomide-based PROTACs hinges on the ability to append a linker connected to a target protein-binding ligand without compromising pomalidomide's affinity for the CRBN E3 ligase. The phthalimide (B116566) ring of pomalidomide offers a prime location for such modifications.

Significance of the C5 Position for Orthogonal Functionalization

The C5 position of the pomalidomide phthalimide ring has been identified as a key site for linker attachment in the development of PROTACs. nih.gov Research has demonstrated that functionalization at this position can lead to a reduction in the off-target degradation of endogenous zinc finger (ZF) proteins, a common challenge with pomalidomide-based degraders. nih.gov By introducing substituents at the C5 position, it is possible to sterically hinder the binding of off-target proteins to the CRBN-pomalidomide complex, thereby enhancing the selectivity of the resulting PROTAC. nih.gov This "bump-and-hole" strategy allows for the creation of more precise therapeutic agents with improved safety profiles. The C5 position provides an outward-facing vector for the linker, minimizing interference with the crucial interactions between the glutarimide (B196013) ring of pomalidomide and CRBN.

Integration of Alkyne Moieties as Bioconjugation Handles

The incorporation of a terminal alkyne group at the C5 position transforms pomalidomide into a versatile building block for PROTAC synthesis. Alkyne moieties are highly valuable bioconjugation handles due to their participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it ideal for the assembly of complex molecules like PROTACs. medchemexpress.comresearchgate.net The alkyne group on Pomalidomide-C5-alkyne can be readily coupled with an azide-functionalized linker or target protein ligand to form a stable triazole linkage, facilitating the modular and rapid synthesis of diverse PROTAC libraries. medchemexpress.com

Methodological Approaches for this compound Synthesis

The synthesis of this compound and its analogs relies on advanced synthetic strategies that allow for the precise functionalization of the phthalimide ring.

Advanced Synthetic Strategies for Phthalimide Ring Functionalization

The introduction of an alkyne group at the C5 position of the pomalidomide scaffold requires robust and regioselective chemical transformations. Two prominent methods for achieving this are nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a widely employed method for functionalizing electron-deficient aromatic rings. In the context of pomalidomide synthesis, a common starting material is 4-fluorothalidomide, where the fluorine atom at the C4 position (which becomes the C5 position in the final pomalidomide derivative) is activated towards nucleophilic attack.

A reported synthesis of a pomalidomide-alkyne derivative involves the reaction of 4-fluorothalidomide with propargylamine (B41283) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The primary amine of propargylamine acts as the nucleophile, displacing the fluoride (B91410) to form a C-N bond and introducing the terminal alkyne. This approach provides a direct route to pomalidomide analogs bearing an alkyne-containing linker at the desired position.

Table 1: Synthesis of Pomalidomide-Alkyne Derivative via SNAr

Starting MaterialReagentProductReaction ConditionsReference
4-FluorothalidomidePropargylaminePomalidomide-propargylamineDIPEA, DMF, 90°C(Wu et al., 2019)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction offers a highly efficient and versatile method for introducing an alkyne moiety onto an aromatic scaffold.

Table 2: Key Components in a Hypothetical Sonogashira Coupling for this compound Synthesis

ComponentExampleRole in Reaction
Aryl Halide4-Iodo-pomalidomideElectrophilic partner, provides the pomalidomide scaffold.
Terminal AlkyneTrimethylsilylacetylene (B32187)Nucleophilic partner, source of the alkyne moiety.
Palladium CatalystPd(PPh₃)₄Catalyzes the cross-coupling reaction.
Copper(I) Co-catalystCopper(I) iodide (CuI)Activates the terminal alkyne.
BaseTriethylamine (TEA)Neutralizes the hydrogen halide byproduct.
Amidation and Acylation Techniques for Linker Attachment

Another key synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide. nih.govnih.gov This method allows for the attachment of amine-terminated linkers, selectively providing N-substituted pomalidomide conjugates with relative ease and operational simplicity compared to other methods like palladium-based amination. nih.gov

Convergent Synthesis of Pomalidomide-Based Conjugates

High-Yielding Preparations for Rapid Library Generation

The generation of extensive libraries of pomalidomide conjugates is essential for screening and identifying optimal degraders. Research has focused on optimizing synthetic methods to achieve high yields and facilitate rapid library synthesis. nih.govrsc.orgresearchgate.net A key strategy has been the optimization of the SNAr reaction between 4-fluorothalidomide and various amine-terminated linkers. nih.gov Studies have shown that reaction conditions, such as solvent choice and temperature, significantly impact yield. For instance, optimizing the temperature and using DMSO as a solvent have led to improved yields and minimized the formation of byproducts. nih.govresearchgate.net

A notable finding is that secondary amines consistently provide higher yields than primary amines in these SNAr reactions. nih.govscispace.comrsc.orgresearchgate.net This trend has been successfully exploited to synthesize a library of 18 different pomalidomide-linkers with moderate to good yields, a significant improvement over previously reported methods that often suffered from low yields and difficult purification. nih.govrsc.orgresearchgate.net

Table 1: Selected Yields for Pomalidomide Derivative Synthesis via SNAr Reaction

Amine Reactant Yield (%) Reference
Benzylamine 68% nih.gov
4-Methoxyaniline 64% nih.govresearchgate.net
Sarcosine t-butyl ester 94% nih.gov
Glycine t-butyl ester derivative 53% nih.gov

This interactive table showcases yields obtained under optimized conditions for various primary and secondary amines, highlighting the efficiency of the refined synthetic protocols.

One-Pot Synthetic Routes for Efficiency

To further enhance synthetic efficiency and accelerate the development of new protein degraders, one-pot synthetic routes have been developed. nih.gov Leveraging the differential reactivity between amine nucleophiles, researchers have established the first protecting-group-free, one-pot strategy for preparing JQ1-pomalidomide conjugates. nih.govscispace.comrsc.org This method streamlines the synthesis process by reducing the number of steps, time, and cost compared to traditional multi-step strategies that require protection and deprotection steps. nih.govscispace.com This efficient approach has been used to produce JQ1-pomalidomide conjugates in yields ranging from 21% to 62%, demonstrating its suitability for the rapid preparation of PROTAC libraries. nih.govrsc.org

Table 2: Yields of JQ1-Pomalidomide Conjugates from One-Pot Synthesis

Linker Type Yield (%) Reference
Symmetrical secondary diamine 50% nih.gov
Symmetrical secondary diamine 37% nih.gov
ARV-825 25% nih.gov

This interactive table presents the yields for various JQ1-pomalidomide conjugates synthesized using the efficient one-pot method.

Design Principles for PROTAC Linker Architectures Incorporating this compound

The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's efficacy. nih.govnih.gov Its design, including length, composition, and attachment points, profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation. nih.govexplorationpub.com

Influence of Linker Length and Composition on Ternary Complex Formation

The length and chemical makeup of the linker are crucial parameters that must be optimized for each specific PROTAC. nih.govexplorationpub.com An optimal linker length is required to bridge the target protein and the E3 ligase effectively. explorationpub.com If the linker is too short, steric hindrance can prevent the simultaneous binding of both proteins, thus inhibiting ternary complex formation. explorationpub.com Conversely, if the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com The relationship between linker length and degradation efficiency often follows a "bell-shaped curve," where activity peaks at an optimal length and diminishes with shorter or longer linkers. researchgate.net

The composition of the linker also plays a significant role. The linker is not a passive tether; it can form direct interactions with both the target protein and the E3 ligase, contributing to the stability of the ternary complex. nih.gov The flexibility and rigidity of the linker are also key factors. While a flexible linker can allow for easier formation of the ternary complex, a more rigid linker can reduce the entropic penalty of complex formation and potentially lead to more stable interactions. Therefore, the rational design of linkers, often explored through the synthesis of a library with varied lengths and compositions, is an empirical process essential for developing potent PROTACs. nih.gov

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Conjugate Design

The use of PEG linkers is exemplified by commercially available degrader building blocks such as Pomalidomide-PEG5-Alkyne. sigmaaldrich.com This conjugate incorporates the pomalidomide E3 ligase ligand attached to a five-unit PEG linker that is terminated with an alkyne group. sigmaaldrich.com This alkyne functionality is ready for "click chemistry," enabling the efficient and convergent synthesis of PROTAC libraries by conjugation to various target protein binders that have a corresponding azide (B81097) handle. nih.govsigmaaldrich.com The use of such pre-functionalized, PEGylated pomalidomide building blocks significantly accelerates the exploration of structure-activity relationships in the quest for optimized protein degraders. sigmaaldrich.com

Molecular Mechanisms and Specificity of Pomalidomide C5 Alkyne in Protein Degradation

Molecular Recognition and Binding Dynamics with the CRBN E3 Ligase Complex

Pomalidomide (B1683931) and its derivatives, including Pomalidomide-C5-alkyne, exert their effects by binding to Cereblon (CRBN), which serves as the substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. researchgate.netmedchemexpress.cn The binding of pomalidomide to CRBN occurs within a tryptophan cage in the substrate binding domain. nih.gov This interaction is crucial for the subsequent recruitment of target proteins, known as neosubstrates, to the E3 ligase for ubiquitination and proteasomal degradation. researchgate.netnih.gov

The affinity of pomalidomide for CRBN is a key determinant of its efficacy. Studies have shown that pomalidomide binds to the CRBN-DDB1 complex with significant affinity. While specific binding data for this compound is not extensively published, the binding affinities of related immunomodulatory drugs (IMiDs) provide a valuable reference.

Table 1: Binding Affinities of Select IMiDs to CRBN

CompoundDissociation Constant (Kd)IC50 vs CRBN-DDB1
Pomalidomide~157 nM researchgate.net~3 µM tenovapharma.com
Lenalidomide~178 nM researchgate.net~3 µM tenovapharma.com
Thalidomide (B1683933)~250 nM researchgate.net~30 µM tenovapharma.com

The C5-alkyne modification is not expected to abolish the core binding interaction with CRBN, as the glutarimide (B196013) moiety, which is essential for this interaction, remains intact. The alkyne group, being a rigid and linear functional group, can influence the local steric and electronic environment. This can subtly alter the binding dynamics and the orientation of the molecule within the CRBN binding pocket, potentially affecting the subsequent recruitment of neosubstrates.

Substrate Re-direction and Induced Proximity in Targeted Protein Degradation

The primary mechanism of action for pomalidomide and its analogues is the induction of proximity between CRBN and specific neosubstrates. researchgate.net This process effectively re-directs the ubiquitination machinery of the cell towards these target proteins. The binding of the pomalidomide derivative to CRBN creates a novel composite surface that is recognized by the neosubstrate. nih.gov

This compound is designed as a degrader building block for the synthesis of PROTACs. sigmaaldrich.com In this context, the alkyne group serves as a chemical handle for "click chemistry," allowing for the straightforward conjugation of a ligand that binds to a specific target protein. The resulting PROTAC molecule then simultaneously binds to both the target protein and CRBN, forcing their proximity and leading to the ubiquitination and degradation of the target protein.

The geometry and length of the linker connecting the pomalidomide moiety to the target protein ligand are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN). Even slight modifications to the linker or the E3 ligase ligand can significantly impact the efficiency of ternary complex formation and subsequent degradation. The C5 position on the phthalimide (B116566) ring is a common site for linker attachment in PROTAC design, and the use of an alkyne provides a reliable method for conjugation.

Strategies for Minimizing Off-Target Protein Degradation

A significant challenge in the development of pomalidomide-based therapies and PROTACs is the potential for off-target protein degradation.

Understanding Off-Target Degradation by Parent Pomalidomide (e.g., Zinc-Finger Proteins)

Pomalidomide itself is known to induce the degradation of a range of endogenous proteins, most notably a subset of Cys2-His2 (C2H2) zinc-finger (ZF) transcription factors. researchgate.net These include Ikaros (IKZF1) and Aiolos (IKZF3), which are key therapeutic targets in multiple myeloma. researchgate.netnih.gov However, other ZF proteins can also be recruited to the CRBN complex by pomalidomide, leading to their degradation and potential undesired biological effects. researchgate.net This off-target activity is a concern for the therapeutic application of pomalidomide and pomalidomide-based PROTACs. nih.gov

Elucidating the Role of C5-Alkyne Modification in Enhancing Selectivity

Modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring, have been explored as a strategy to enhance selectivity and minimize off-target degradation. Research has shown that introducing substituents at the C5 position can sterically hinder the binding of certain off-target ZF proteins to the pomalidomide-CRBN complex, while preserving or even enhancing the recruitment of the desired target protein.

The introduction of the C5-alkyne group is a specific example of this strategy. The linear and rigid nature of the alkyne can create a steric clash with residues in the binding interface of certain off-target proteins, thereby preventing their recruitment. In the context of a PROTAC, this modification can help to ensure that the degradation activity is primarily directed towards the protein of interest that is bound by the PROTAC's other ligand, rather than being diluted by the degradation of endogenous pomalidomide neosubstrates.

Structural and Biophysical Characterization of this compound Interactions

The stability and geometry of the ternary complex formed between the target protein, the degrader molecule, and the E3 ligase are critical for efficient protein degradation.

Analysis of Ternary Complex Assembly and Stability

The formation of a stable ternary complex is a prerequisite for efficient ubiquitination. The stability of this complex is influenced by a multitude of factors, including the intrinsic binding affinities of the degrader for both the target protein and CRBN, as well as cooperative interactions that may arise upon the formation of the ternary complex. nih.gov

While specific structural and biophysical data for ternary complexes involving this compound are not widely available in the public domain, studies on related pomalidomide-based PROTACs and molecular glues provide valuable insights. For instance, pomalidomide has been shown to stabilize the interaction between CRBN and IKZF1 by approximately four-fold. nih.gov The structure of pomalidomide in complex with CRBN and the zinc finger domains of a neosubstrate reveals the critical molecular interactions that underpin ternary complex formation. researchgate.net

Computational Modeling and Docking Studies of Ligand-Receptor Interactions

Computational modeling and molecular docking studies have been instrumental in elucidating the atomic-level interactions between this compound and its primary target, the E3 ubiquitin ligase Cereblon (CRBN). These in silico approaches provide a rational basis for understanding the binding affinity and specificity of this degrader building block, and how the C5-alkyne linker may influence its function within a larger Proteolysis Targeting Chimera (PROTAC) construct.

At the core of the interaction is the pomalidomide moiety, which binds to a specific pocket within the thalidomide-binding domain of CRBN. nih.gov Docking studies consistently show that the glutarimide ring of pomalidomide is crucial for this interaction, inserting into the binding pocket and forming key hydrogen bonds with the protein backbone. The phthalimide ring system is anchored through stacking interactions with aromatic residues in the binding site. nih.gov

The introduction of the C5-alkyne linker is a critical modification that enables the use of this compound in the synthesis of heterobifunctional degraders. Computational models suggest that the C5 position of the phthalimide ring is solvent-exposed, allowing the linker to extend outwards from the CRBN binding pocket without significantly disrupting the primary binding interactions of the pomalidomide headgroup. nih.gov This is a crucial feature, as the linker must be positioned to connect with a ligand for a target protein, facilitating the formation of a stable ternary complex (CRBN-degrader-target protein).

Molecular dynamics simulations on related pomalidomide-based PROTACs have provided insights into the dynamic nature of the linker. These studies suggest that the linker is not a rigid entity but possesses a degree of flexibility. This flexibility is advantageous as it allows the PROTAC molecule to adopt multiple conformations, thereby increasing the probability of successfully bridging the E3 ligase and the target protein. The length and composition of the linker are critical determinants of the stability and geometry of the resulting ternary complex, which in turn dictates the efficiency of target protein ubiquitination and subsequent degradation. ashpublications.orgnih.gov While specific simulations for the C5-alkyne linker are not extensively documented in public literature, the general principles derived from other pomalidomide-based PROTACs are applicable.

The alkyne terminus of the linker is designed for "click chemistry," a highly efficient and specific conjugation reaction. From a computational standpoint, this terminal functional group is relatively small and linear, which is predicted to minimize steric hindrance and unfavorable interactions when the this compound is not yet conjugated to a target ligand.

The following table summarizes key interactions and computational parameters derived from studies on pomalidomide and its analogs with CRBN, which form the basis for understanding the behavior of this compound.

Parameter Description Significance for this compound
Binding Affinity (IC50) of Pomalidomide to CRBN The concentration of pomalidomide required to inhibit 50% of CRBN binding to a reference ligand. Typically in the low micromolar range. researchgate.netThe pomalidomide moiety of this compound is expected to retain a similar high affinity for CRBN, ensuring effective recruitment of the E3 ligase.
Key Interacting Residues in CRBN Amino acids within the CRBN binding pocket that form hydrogen bonds and van der Waals interactions with pomalidomide.These interactions are predicted to be conserved with this compound, anchoring the molecule to the E3 ligase.
Solvent-Exposed Region The C5 position on the phthalimide ring of pomalidomide is exposed to the solvent. nih.govThis allows the C5-alkyne linker to extend into the cellular environment to react with a target protein ligand without disrupting CRBN binding.
Linker Flexibility The atoms of the linker can rotate, allowing the molecule to adopt various spatial arrangements. ashpublications.orgnih.govThis inherent flexibility is crucial for the formation of a productive ternary complex with a target protein of interest.

Applications in Chemical Biology and Advanced Research Methodologies

Utility of Pomalidomide-C5-alkyne as a Building Block for Novel PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govunibo.it this compound serves as a foundational building block for the E3 ligase-recruiting end of these molecules. tenovapharma.comtargetmol.com

The terminal alkyne functional group on this compound is specifically incorporated for use in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmedchemexpress.com This reaction provides a highly efficient and reliable method for covalently linking the pomalidomide-based E3 ligase ligand to a ligand for a protein of interest (POI) that has been functionalized with an azide (B81097) group. unibo.itnih.gov

The key advantages of this modular approach include:

High Yields and Purity: Click chemistry reactions are known for their high efficiency and specificity, simplifying the synthesis and purification of the final PROTAC. medchemexpress.com

Mild Reaction Conditions: The reactions are typically performed under mild conditions, which preserves the integrity of the complex molecular structures of both the POI ligand and the pomalidomide (B1683931) ligand. medchemexpress.com

Speed and Efficiency: It allows for the rapid assembly of PROTAC molecules, accelerating the discovery and development timeline. nih.gov

This "click-and-go" strategy enables the straightforward conjugation of the Cereblon (CRBN) E3 ligase ligand (pomalidomide) to a warhead targeting a specific protein, forming a stable triazole linkage. unibo.itnih.gov

The modularity offered by this compound is instrumental in the parallel synthesis of PROTAC libraries. nih.govsigmaaldrich.com Researchers can take a single alkyne-containing building block like this compound and react it with a diverse collection of azide-containing POI ligands to quickly generate a library of unique PROTACs. unibo.itnih.gov

This library-based approach is crucial for:

Target Validation: Quickly assessing whether a specific protein is amenable to degradation by the PROTAC approach.

Lead Optimization: Systematically modifying the three components of the PROTAC—the POI ligand, the E3 ligase ligand, and the connecting linker—to fine-tune the molecule's properties. nih.gov Even slight changes in linker length or composition can significantly impact the formation of the crucial ternary complex (POI-PROTAC-E3 ligase) and, consequently, the degradation efficacy. sigmaaldrich.comnih.gov

By creating and screening these compound libraries, researchers can identify PROTACs with optimal potency, selectivity, and pharmacological properties. selectscience.net

Development and Validation of Off-Target Profiling Platforms

A significant challenge in developing pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc finger (ZF) proteins, which can lead to unintended cellular effects. nih.govnih.gov Research has shown that modifying the pomalidomide structure at the C5 position of the phthalimide (B116566) ring can significantly reduce these off-target degradation events while maintaining potent on-target activity. nih.govnih.gov this compound is therefore a key reagent in developing more specific degraders, and its efficacy is confirmed using advanced profiling platforms.

To efficiently screen large compound libraries and identify candidates with the desired degradation profile, several high-throughput screening (HTS) assays are employed. These methods allow for the rapid assessment of a PROTAC's ability to degrade its intended target.

Common HTS techniques include:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay quantifies protein degradation by measuring the ratio of signals from two differently labeled antibodies that bind to the target protein.

High-Throughput Flow Cytometry (HTFC): An advanced flow cytometry method that uses 96- or 384-well plates to rapidly analyze protein expression levels in thousands of individual cells.

High-Content Imaging (HCI): Methods like Cell Painting use automated microscopy and image analysis to detect phenotypic changes in cells upon PROTAC treatment, which can indicate target degradation or potential toxicity. nih.gov

Mass Spectrometry (MS)-Based Screening: Modern MS workflows can be configured for high-throughput analysis, enabling the precise quantification of thousands of proteins from cell lysates treated with different PROTACs. thermofisher.com

To specifically investigate and quantify the off-target degradation of ZF proteins, sophisticated reporter-based systems have been developed. nih.gov In a leading example of such a platform, a panel of ZF domains are genetically fused to a green fluorescent protein (GFP). nih.gov

The mechanism is as follows:

Cells are engineered to express these GFP-ZF fusion proteins.

The cells are treated with a pomalidomide-based PROTAC.

If the PROTAC causes the off-target degradation of a specific ZF protein, the corresponding GFP-fusion protein is also degraded.

This degradation leads to a measurable decrease in GFP fluorescence, which can be monitored using high-throughput imaging. nih.gov

This reporter system offers high sensitivity and is not dependent on the natural abundance of the ZF proteins, providing a clear and direct measure of degradation specificity. nih.gov

The most comprehensive method for analyzing a PROTAC's specificity is global proteomics, typically performed using mass spectrometry. nih.gov This powerful technique provides an unbiased, system-wide view of the entire proteome, allowing for the quantification of thousands of proteins simultaneously.

By comparing the proteomes of cells treated with a PROTAC to untreated cells, researchers can:

Confirm On-Target Degradation: Verify the reduction in the levels of the intended POI.

Identify Off-Target Effects: Detect the unintended degradation of any other protein in the cell.

Elucidate Mechanism of Action: Understand the broader cellular response to the degradation of the target protein. nih.gov

While computationally intensive, proteomics is considered the gold standard for validating the selectivity of a PROTAC and ensuring that its therapeutic effect is not compromised by widespread, unintended protein degradation. nih.gov

This compound as a Probe for Deeper Mechanistic Studies

This compound is a versatile chemical tool that has become instrumental in advancing our understanding of the molecular mechanisms underpinning targeted protein degradation. Its structure incorporates the pomalidomide moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), and a terminal alkyne group. This alkyne serves as a reactive handle for "click chemistry," a highly efficient and specific conjugation reaction. This allows for the straightforward attachment of various molecules, such as linkers connected to a protein of interest (POI) ligand, thereby facilitating the synthesis of proteolysis-targeting chimeras (PROTACs). The strategic placement of the alkyne at the C5 position of the pomalidomide phthalimide ring is crucial, as modifications at this site can significantly influence the interactions of the resulting PROTAC with the E3 ligase and its substrates.

Investigating E3 Ligase Substrate Specificity

The recruitment of the E3 ligase CRBN by pomalidomide-based PROTACs can lead to the degradation of not only the intended target protein but also a range of endogenous "off-target" proteins, most notably a class of zinc-finger (ZF) transcription factors. nih.gov This off-target degradation raises concerns about potential long-term side effects and has spurred research into modifying the pomalidomide scaffold to enhance its specificity. This compound and its derivatives are key players in these investigations, allowing researchers to systematically probe the substrate specificity of the CRBN E3 ligase complex.

By synthesizing libraries of pomalidomide analogs with diverse substitutions at the C5 position, researchers have been able to investigate how these modifications affect the degradation of specific ZF proteins. nih.govresearchgate.net Studies have shown that introducing substitutions at the C5 position can disrupt the formation of the ternary complex between CRBN, the PROTAC, and these off-target ZF proteins, thereby reducing their degradation. nih.govresearchgate.net For example, a study that generated approximately 80 pomalidomide analogs with modifications at the C4 and C5 positions found that specific substitutions at the C5 position could significantly decrease the degradation of endogenous ZF proteins. nih.gov This suggests that the C5 position is a critical determinant of substrate recognition by the CRBN E3 ligase complex when engaged by a pomalidomide-based ligand.

The use of this compound as a starting point for these studies is advantageous because the alkyne group allows for the facile attachment of different chemical moieties, enabling a high-throughput screening approach to identify pomalidomide analogs with improved off-target profiles. This systematic exploration of the chemical space around the pomalidomide core provides valuable insights into the structural requirements for CRBN substrate recognition and has led to the development of "cleaner" immunomodulatory drugs (IMiDs) and PROTACs with reduced off-target effects. google.com

Pomalidomide AnalogModification at C5 PositionEffect on Off-Target Zinc-Finger Protein DegradationReference
Pomalidomide HydrogenBaseline degradation of multiple ZF proteins nih.gov
C5-amino-thalidomide Amino groupDecreased overall degradation potency compared to pomalidomide nih.gov
C5-substituted analogs Various substitutionsReduced degradation propensities for specific ZF proteins nih.govbiorxiv.org

Exploring the Determinants of PROTAC Potency and Efficacy

This compound serves as an invaluable building block for creating PROTAC libraries with diverse linkers to systematically explore these determinants. The alkyne handle allows for the rapid and efficient synthesis of a multitude of PROTACs through click chemistry with various azide-terminated linkers. researchgate.net This modular approach enables researchers to:

Vary Linker Length and Composition: By synthesizing PROTACs with linkers of different lengths and compositions (e.g., polyethylene (B3416737) glycol (PEG)-based, hydrocarbon-based), researchers can investigate how these properties affect the geometry of the ternary complex and, consequently, the efficiency of protein degradation. chemrxiv.orgacs.org Studies have shown that even subtle changes in linker length can have a profound impact on PROTAC activity. chemrxiv.org

Optimize Linker Attachment Point: The point at which the linker is attached to the E3 ligase ligand can influence the orientation of the recruited E3 ligase relative to the target protein. acs.org Using this compound allows for a consistent attachment point at the C5 position, enabling a focused investigation of the linker's impact on ternary complex formation and degradation efficacy.

Enhance Ternary Complex Cooperativity: The linker can either positively or negatively impact the cooperative binding of the target protein and the E3 ligase to the PROTAC. A well-designed linker can promote favorable protein-protein interactions within the ternary complex, leading to enhanced stability and increased degradation potency.

For instance, in the development of PROTACs targeting histone deacetylases (HDACs), libraries of degraders were synthesized using pomalidomide derivatives and various linkers to identify the optimal combination for potent and selective degradation. chemrxiv.org Similarly, a two-stage strategy for developing estrogen receptor (ERα) degraders involved the rapid generation of a PROTAC library using click chemistry with an alkyne-functionalized E3 ligase engager, demonstrating the power of this approach in efficiently screening for potent degraders. researchgate.net

PROTAC ComponentInvestigated VariableImpact on Potency and EfficacyReference
Linker LengthAffects the formation and stability of the ternary complex. chemrxiv.org
Linker Composition (e.g., PEG, hydrocarbon)Influences solubility, cell permeability, and ternary complex geometry. chemrxiv.orgacs.org
E3 Ligase Ligand Attachment Point (e.g., C5 of Pomalidomide)Dictates the orientation of the E3 ligase relative to the target protein. nih.govacs.org

Perspectives and Emerging Research Directions

Evolution of Pomalidomide-Based Degrader Design Principles

The design of PROTACs has undergone a significant evolution, driven by the need to enhance target specificity and minimize off-target effects. Pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ligase, is a cornerstone of PROTAC development. nih.govscholaris.canih.gov However, early-generation pomalidomide-based PROTACs were often hampered by the unintended degradation of naturally occurring proteins, particularly zinc finger (ZF) transcription factors, which are vital for normal cellular function. nih.govnih.govresearchgate.net This off-target activity posed a significant challenge to their therapeutic applicability. nih.gov

Research efforts to mitigate this issue led to a paradigm shift in design principles, focusing on the rational modification of the pomalidomide scaffold. A pivotal discovery was that chemical modifications at specific positions on the pomalidomide phthalimide (B116566) ring could dramatically alter the off-target degradation profile. researchgate.net Extensive studies, including the generation and profiling of numerous pomalidomide analogues, identified the C5 position as a critical site for modification. nih.govresearchgate.net

The introduction of an alkyne group at this C5 position, creating Pomalidomide-C5-alkyne, represents a key milestone in this evolution. This modification serves as a refined "exit vector" for linker attachment, which has been demonstrated to significantly reduce the propensity for off-target ZF protein degradation. nih.gov For instance, a re-engineered anaplastic lymphoma kinase (ALK) PROTAC, dALK-2, which incorporates a C5-alkyne exit vector, showed a marked reduction in off-target effects compared to its predecessors. nih.gov This strategic functionalization allows for the development of PROTACs with enhanced on-target potencies and a cleaner safety profile, validating the C5-alkyne as a superior design element in modern degrader development. nih.govresearchgate.net

Expanding the Scope of Ligand-E3 Ligase Interactions in Protein Degradation

This compound is instrumental in expanding the exploration of interactions between target proteins and the CRBN E3 ligase. The core function of the pomalidomide moiety is to recruit CRBN, initiating the formation of a ternary complex consisting of the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.comscientificlabs.co.uk This proximity induction is the necessary first step for the ubiquitination and subsequent proteasomal degradation of the target protein. nih.govnih.gov

The true utility of this compound lies in its design as a versatile chemical building block. medkoo.comtenovapharma.com The terminal alkyne group is specifically incorporated to be a reactive handle for "click chemistry," a set of highly efficient and specific reactions. sigmaaldrich.comscientificlabs.co.ukmedkoo.com This allows for the straightforward and modular attachment of a wide variety of linkers and target-specific ligands via a corresponding azide (B81097) group. scientificlabs.co.ukmedkoo.com

This modularity enables the rapid synthesis of extensive PROTAC libraries. scholaris.casigmaaldrich.comscientificlabs.co.uk Researchers can systematically vary the length and composition of the linker, as well as the nature of the target-binding warhead, to fine-tune the geometry of the ternary complex. Even subtle changes can significantly impact the stability and conformation of this complex, thereby influencing degradation efficiency and selectivity. scientificlabs.co.uk By providing a reliable and synthetically accessible platform, this compound facilitates the systematic investigation required to discover and optimize novel and effective degraders for a growing list of protein targets previously considered "undruggable." nih.gov

Integration of Synthetic Chemistry with Quantitative Chemical Biology for PROTAC Advancement

The advancement of PROTACs as a therapeutic modality is a testament to the powerful synergy between synthetic chemistry and quantitative chemical biology, a relationship clearly exemplified by the development and application of this compound.

From a synthetic chemistry perspective, the creation of this specific building block is a deliberate and strategic process. Methods such as the Sonogashira cross-coupling are employed to precisely install the alkyne group at the C5 position of the pomalidomide core. nih.gov This provides a stable, yet reactive, functional group for subsequent conjugation using click chemistry, streamlining the assembly of complex PROTAC molecules. sigmaaldrich.commedkoo.com This approach represents a significant improvement over earlier, less efficient synthetic routes. scholaris.ca

The true value of these synthetic achievements is realized when they are assessed using the tools of quantitative chemical biology. High-throughput screening platforms, which can be image-based, are used to systematically profile libraries of PROTACs built from this compound and other analogues. nih.govnih.gov These screens can rapidly identify candidates with the desired activity while flagging those with off-target liabilities. Furthermore, global proteomic analyses provide an unbiased and quantitative measure of a PROTAC's selectivity across the entire proteome. nih.gov For example, proteomic studies quantitatively confirmed that the ALK-targeting PROTAC dALK-2, synthesized using a C5-alkyne strategy, dramatically reduced the degradation of off-target proteins like ZNF517 and PATZ1 when compared to earlier versions. nih.gov This iterative cycle of rational synthetic design followed by rigorous quantitative biological evaluation is fundamental to the development of next-generation PROTACs with superior therapeutic profiles.

PROTAC ComponentFunctionRelevant Research Finding
Pomalidomide E3 Ligase LigandRecruits the CRBN E3 ubiquitin ligase. nih.govnih.gov
C5-Position Substitution Design PrincipleModifications at this site on the phthalimide ring reduce off-target degradation of zinc finger proteins. nih.govresearchgate.net
Alkyne Group Linker Attachment PointServes as a reactive handle for efficient "click chemistry" conjugation to target binders. sigmaaldrich.commedkoo.com
dALK-2 Example PROTACAn ALK degrader using a this compound design that showed dramatically reduced off-target effects. nih.gov

Future Methodological Innovations in Targeted Protein Degradation Research

The development and success of this compound point toward several future directions and methodological innovations in the field of targeted protein degradation (TPD). The creation of well-defined, functionalized building blocks is itself an innovation that accelerates research by enabling parallel synthesis and modular assembly of PROTAC libraries. sigmaaldrich.comscientificlabs.co.uk

Future work will likely focus on expanding the diversity of E3 ligase recruiters based on the C5-substituted pomalidomide scaffold. nih.govscholaris.ca By exploring a wider range of chemical functionalities at this position, it may be possible to achieve even greater selectivity and to modulate the interaction with CRBN in novel ways, potentially leading to degraders for new classes of targets.

Q & A

Q. What are the established synthetic routes and characterization protocols for Pomalidomide-C5-alkyne?

this compound is typically synthesized via modular derivatization of pomalidomide, incorporating an alkyne group at the C5 position for applications like click chemistry or probe development. Key steps include:

  • Starting materials : Racemic pomalidomide (commercially sourced) and alkyne-containing reagents (e.g., propargyl bromide) .
  • Reaction optimization : Use anhydrous conditions and catalysts (e.g., Pd for Sonogashira coupling) to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization, followed by validation via HPLC (≥95% purity) .
  • Characterization :
    • Spectroscopic data : ¹H/¹³C NMR for structural confirmation, FT-IR for alkyne stretch (~2100 cm⁻¹) .
    • Mass spectrometry : High-resolution MS to verify molecular weight .
    • Purity assays : TLC and HPLC with UV/Vis detection .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm the alkyne moiety and absence of undesired isomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
  • Chromatographic methods : Reverse-phase HPLC with photodiode array detection to assess purity and stability under varying pH/temperature .
  • Elemental analysis : Carbon-hydrogen-nitrogen (CHN) analysis to confirm stoichiometry .

Q. How can researchers design initial biological evaluations for this compound?

  • Target engagement assays : Use biophysical techniques (e.g., surface plasmon resonance) to measure binding affinity to cereblon (CRBN), a key target of immunomodulatory drugs .
  • Cellular assays :
    • Dose-response studies (IC₅₀/EC₅₀) in multiple myeloma cell lines, with dexamethasone as a positive control .
    • Proteasome inhibition profiling via fluorogenic substrates .
  • Negative controls : Include non-alkyne analogs (e.g., pomalidomide) to isolate the alkyne’s functional role .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify optimal parameters .
  • In-line monitoring : Use FT-IR or Raman spectroscopy to track alkyne formation in real time .
  • Scale-up challenges : Address solubility issues via co-solvents (e.g., DMF/THF mixtures) and optimize workup steps to minimize decomposition .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Data triangulation : Compare results across independent labs using standardized protocols (e.g., consistent cell lines, assay durations) .
  • Meta-analysis : Systematically review literature to identify confounding factors (e.g., batch-to-batch variability in compound purity) .
  • Mechanistic follow-up : Use CRISPR-edited CRBN-knockout models to confirm target specificity .

Q. What strategies are effective for integrating this compound into mechanistic studies of protein degradation?

  • Click chemistry applications : Conjugate the alkyne to azide-functionalized probes (e.g., fluorescent tags) for pull-down assays and proteomic profiling .
  • Time-resolved studies : Monitor ubiquitin-proteasome system dynamics via Western blotting of polyubiquitinated substrates .
  • Structural biology : Co-crystallize CRBN-Pomalidomide-C5-alkyne complexes to resolve binding modes .

Q. How can researchers ensure reproducibility when using this compound in interdisciplinary studies?

  • Documentation standards :
    • Report reagent sources, lot numbers, and storage conditions (e.g., desiccated at –20°C) .
    • Share raw spectral data and chromatograms in supplementary materials .
  • Collaborative validation : Cross-validate findings with independent labs using blinded sample analysis .

Q. What computational tools complement experimental studies of this compound’s structure-activity relationships?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict CRBN binding poses .
  • MD simulations : Simulate ligand-protein dynamics over microsecond timescales to assess stability .
  • QSAR modeling : Train models on analogs to predict cytotoxicity or solubility .

Methodological Best Practices

  • Ethical reporting : Disclose sex/gender dimensions of cell lines or animal models per SAGER guidelines .
  • Data sharing : Deposit spectral data in repositories like PubChem or ChemSpider with unique identifiers .
  • Critical thinking : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.